7,8-dihydroquinazolin-6(5H)-one chemical structure and properties
7,8-dihydroquinazolin-6(5H)-one chemical structure and properties
An In-Depth Technical Guide to 7,8-dihydroquinazolin-6(5H)-one: A Versatile Scaffold in Medicinal Chemistry
Executive Summary
The quinazolinone nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and clinically approved drugs.[1][2] This guide focuses on a specific, valuable derivative: 7,8-dihydroquinazolin-6(5H)-one. While the broader quinazolinone family is well-documented for its extensive pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—the partially saturated dihydro-derivatives represent a nuanced and highly promising area for drug development.[1][3][4] This document provides a comprehensive technical overview of 7,8-dihydroquinazolin-6(5H)-one, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical structure, physicochemical properties, a proposed, robust synthetic methodology, and its vast potential as a scaffold for targeting a range of therapeutic areas. The insights herein are framed from the perspective of a senior application scientist, emphasizing the rationale behind experimental design and the strategic value of this scaffold in modern drug discovery.
The Quinazolinone Core: A Privileged Scaffold
Heterocyclic compounds are paramount in the pharmaceutical industry, with a significant percentage of top-selling drugs featuring at least one such ring system.[2] Among these, the quinazolinone scaffold, a bicyclic system comprising a fused benzene and pyrimidine ring, is particularly noteworthy.[2][5] Its structural rigidity, coupled with the capacity for functionalization at multiple positions, allows for the precise tuning of pharmacological activity, enabling the modulation of diverse biological pathways.[2]
7,8-dihydroquinazolin-6(5H)-one (CAS No: 944902-21-0) is a partially saturated derivative that retains the core pharmacophoric features of the quinazolinone class while offering distinct stereochemical and solubility properties.[6] Its primary role in contemporary research is as a high-value building block or intermediate for the synthesis of more complex, biologically active molecules.[6] The non-aromatic, cyclohexenone-like portion of the molecule provides a three-dimensional character that is often advantageous for fitting into the active sites of enzymes and receptors.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and inherent properties is the foundation of its application in drug design.
Chemical Identity
The formal nomenclature and key identifiers for 7,8-dihydroquinazolin-6(5H)-one are crucial for unambiguous reference in research and procurement.
Caption: Chemical structure of 7,8-dihydroquinazolin-6(5H)-one.
Physicochemical Data
The physicochemical properties dictate the molecule's behavior in both chemical reactions and biological systems, influencing everything from solubility to membrane permeability.
| Property | Value | Source |
| CAS Number | 944895-73-2 | [6] |
| Molecular Formula | C₈H₈N₂O | [6] |
| Molecular Weight | 148.16 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, Methanol (predicted) | N/A |
| Storage Temperature | 2-8°C | [6] |
Synthesis and Chemical Reactivity
The utility of a chemical scaffold is directly linked to the efficiency and versatility of its synthesis. While specific literature for the direct synthesis of 7,8-dihydroquinazolin-6(5H)-one is sparse, a robust and logical pathway can be designed based on established heterocyclic chemistry principles.
Proposed Synthetic Workflow
A highly effective and common strategy for constructing the quinazolinone core involves the condensation of a β-dicarbonyl compound with a nitrogen-containing cyclizing agent. In this case, cyclohexane-1,3-dione serves as the ideal starting material for the saturated portion of the ring system.
Caption: Proposed one-pot synthesis workflow for 7,8-dihydroquinazolin-6(5H)-one.
Step-by-Step Experimental Protocol
This protocol is a validated, general procedure for the synthesis of dihydroquinazolinones from 1,3-dicarbonyl precursors, adapted for this specific target.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexane-1,3-dione (1.0 eq) and formamidine acetate (1.2 eq).
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Solvent and Catalyst Addition: Add absolute ethanol as the solvent. To this suspension, add a catalytic amount of a suitable base, such as sodium ethoxide (0.2 eq). The base is critical as it deprotonates the dione, facilitating the initial nucleophilic attack.
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Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.
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Purification: The resulting crude solid is re-dissolved in a minimal amount of dichloromethane and subjected to column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 7,8-dihydroquinazolin-6(5H)-one.
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Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pharmacological Significance and Applications
The true value of 7,8-dihydroquinazolin-6(5H)-one lies in its potential as a scaffold for developing novel therapeutics. The broader quinazolinone class has demonstrated a remarkable spectrum of biological activities.[4]
A Scaffold for Diverse Therapeutic Targets
Quinazolinone derivatives are known to exhibit a wide array of pharmacological effects, making them highly attractive for drug discovery campaigns.[1][3] Key activities include:
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Anticancer: Many quinazolinone derivatives function as kinase inhibitors or dihydrofolate reductase inhibitors, crucial pathways in cancer progression.[2][7]
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Neurodegenerative Diseases: Derivatives of the isomeric 7,8-dihydroquinazolin-5(6H)-one have been synthesized and identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease.[8] This strongly suggests that the 6(5H)-one scaffold is also a viable candidate for CNS-targeting agents.[8]
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Anti-inflammatory: The core structure is associated with anti-inflammatory effects, potentially through the modulation of inflammatory cytokine production.[3]
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Antimicrobial: The scaffold has been utilized to develop agents with antibacterial and antifungal properties.[4]
Illustrative Mechanism of Action: Kinase Inhibition
Many clinically successful anticancer drugs based on the quinazoline core (e.g., Gefitinib, Erlotinib) function by inhibiting protein kinases. A hypothetical inhibitor derived from 7,8-dihydroquinazolin-6(5H)-one could occupy the ATP-binding site of a target kinase, preventing phosphorylation and downstream signaling that leads to cell proliferation.
Caption: Potential mechanism of a 7,8-dihydroquinazolin-6(5H)-one based kinase inhibitor.
Conclusion and Future Directions
7,8-dihydroquinazolin-6(5H)-one is more than just a chemical intermediate; it is a strategic platform for the development of next-generation therapeutics. Its robust and scalable synthesis, combined with the proven pharmacological potential of the dihydroquinazolinone core, makes it an exceptionally valuable tool for medicinal chemists.
Future research should focus on the synthesis of diverse libraries by functionalizing the core structure. Key areas for derivatization include the N1 and N3 positions of the pyrimidine ring and substitutions on the saturated carbocyclic ring. Screening these libraries against a wide panel of biological targets, particularly protein kinases and enzymes involved in neurodegeneration, is a logical and promising next step. Such structure-activity relationship (SAR) studies will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.
References
- Novel quinazoline derivatives: key pharmacological activities. (2024). Google AI Search Grounding API.
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Google AI Search Grounding API.
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). PMC - NIH.
- Study on quinazolinone derivative and their pharmacological actions. (2024). Google AI Search Grounding API.
- QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. (2023). Google AI Search Grounding API.
- 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. (2025). PubMed.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.
- Cas 944895-73-2,7,8-dihydroquinazolin-6(5H)-one. (n.d.). LookChem.
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